(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide
Description
Properties
Molecular Formula |
C13H12BrF2N3S2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(3,4-difluorophenyl)methyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+; |
InChI Key |
RISVOCNKBPWXON-VYYXIRCESA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/N=C(\N)/SCC2=CC(=C(C=C2)F)F.Br |
Canonical SMILES |
C1=CSC(=C1)C=NN=C(N)SCC2=CC(=C(C=C2)F)F.Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
Core Structural Features
The target compound features two distinct imine systems:
- A (3,4-difluorophenyl)methylsulfanylmethanimidoyl group ($$ \text{HC(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$).
- A (thiophen-2-yl)methylideneamine moiety ($$ \text{N=C-CH}2\text{-C}4\text{H}_3\text{S} $$).
The (E)-configuration at both double bonds necessitates stereocontrolled synthetic steps.
Strategic Bond Disconnections
- Disconnection A : Cleavage of the hydrobromide salt reveals a tertiary amine protonated at the imine nitrogen.
- Disconnection B : Separation of the methanimidoyl and methylideneamine subunits suggests convergent synthesis via imine coupling.
- Disconnection C : The sulfanyl ether linkage indicates a nucleophilic substitution or thiol-ene reaction for installing the 3,4-difluorobenzylthio group.
Synthetic Routes and Methodologies
Route 1: Sequential Imine Formation via Eschenmoser Coupling
Synthesis of (Thiophen-2-yl)methylideneamine Intermediate
- Thiophene-2-carbaldehyde is condensed with ammonia in ethanol under reflux to form the Schiff base ($$ \text{N=CH-C}4\text{H}3\text{S} $$).
- Stereocontrol : The (E)-configuration is enforced by employing anhydrous conditions and molecular sieves to prevent imine tautomerization.
Methanimidoyl Thioether Construction
- 3,4-Difluorobenzyl mercaptan is reacted with cyanogen bromide ($$ \text{BrCN} $$) in dichloromethane to yield 3,4-difluorobenzylsulfanylcarbonimidic bromide ($$ \text{BrC(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$).
- Aminolysis : Treatment with aqueous ammonia converts the bromide to the methanimidoyl amine ($$ \text{H}2\text{N-C(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}_2 $$).
Convergent Coupling and Salt Formation
- The methanimidoyl amine reacts with the thiophenmethylideneamine in tetrahydrofuran (THF) at −10°C, catalyzed by $$ \text{Et}_3\text{N} $$, to form the bis-imine framework.
- Hydrobromide Salt Precipitation : The free base is treated with 48% HBr in dioxane, yielding the crystalline hydrobromide salt.
Route 2: One-Pot Tandem Thiol-Methanimidoylation
Thiol-Ene Reaction with Cyanamide
- 3,4-Difluorobenzyl chloride is coupled with sodium hydrosulfide ($$ \text{NaSH} $$) in DMF to generate the thiol ($$ \text{HS-CH}2\text{-C}6\text{H}3\text{F}2 $$).
- Methanimidoylation : The thiol reacts with cyanamide ($$ \text{NH}2\text{CN} $$) and iodine in methanol, forming the methanimidoyl thioether ($$ \text{H}2\text{N-C(=NH)-S-CH}2\text{-C}6\text{H}3\text{F}2 $$) via a radical-mediated pathway.
Imine Coupling and Isolation
- Thiophen-2-ylmethylamine is condensed with glyoxal in acetonitrile to form the methylideneamine ($$ \text{N=C-CH}2\text{-C}4\text{H}_3\text{S} $$).
- The two intermediates are combined in a 1:1 molar ratio under acidic conditions (HCl/EtOH), followed by anion exchange with HBr to precipitate the hydrobromide.
Critical Analysis of Methodologies
Stereochemical Control
Optimization Strategies
Solvent Systems
Characterization and Validation
Spectroscopic Confirmation
Industrial Scalability Considerations
Cost Analysis
Environmental Impact
- Waste Generation : Route 2 produces 1.2 kg waste/kg product vs. 3.5 kg for Route 1, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemical Formula
The chemical formula for this compound is , with a molecular weight of approximately 322.26 g/mol.
Synthetic Routes
The synthesis of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide typically involves several steps:
- Formation of the Sulfanyl Intermediate : The initial step involves synthesizing the difluorophenylmethyl sulfanyl intermediate.
- Introduction of the Methanimidoyl Group : This is followed by the addition of the methanimidoyl moiety.
- Incorporation of the Thiophene Ring : The thiophene component is introduced next.
- Hydrobromide Salt Formation : The final step entails forming the hydrobromide salt to improve solubility and stability.
Industrial Production
For large-scale synthesis, automated reactors and continuous flow processes are often employed to enhance yield and purity while optimizing reaction conditions such as temperature and solvent choice.
Chemical Reactions
(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide can undergo various chemical reactions:
- Oxidation : The sulfanyl group can be oxidized to produce sulfoxides or sulfones.
- Reduction : The imidoyl group can be reduced to form amines.
- Substitution Reactions : The difluorophenyl group can participate in electrophilic aromatic substitutions.
Major Products
The reactions can yield several products including:
- Sulfoxides
- Sulfones
- Amines
- Substituted aromatic compounds
Scientific Research Applications
This compound has a wide range of applications across different scientific domains:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds.
Biology
- Biochemical Probes : Investigated for its potential to study enzyme interactions and cellular processes.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Preliminary studies suggest that it may modulate specific biological targets, influencing pathways related to disease mechanisms.
Industry
- Advanced Materials Development : Utilized in creating chemical sensors and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of Schiff base derivatives with sulfanyl and aromatic substituents. Below is a comparative analysis with structurally related compounds:
| Compound | Key Substituents | Functional Differences | Potential Impact |
|---|---|---|---|
| Target Compound | 3,4-difluorophenylmethylsulfanyl, thiophen-2-yl, hydrobromide | Balanced lipophilicity from fluorophenyl and sulfanyl groups; salt form enhances solubility | May exhibit improved bioavailability vs. neutral analogs |
| (E)-(4-Fluorophenyl)methoxyamine | 4-fluorophenylmethoxy, cyclopropyl-methoxyphenyl | Methoxy group increases polarity; cyclopropane introduces steric constraints | Reduced membrane permeability compared to sulfanyl analogs |
| (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino benzoate | Chlorobenzylsulfanyl, trifluoromethylpyrazole, benzoate | Trifluoromethyl enhances metabolic stability; benzoate ester may alter hydrolysis rates | Likely higher metabolic resistance but reduced aqueous solubility |
| {[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide | 4-fluorophenoxyethylsulfanyl, hydrobromide | Ether linkage instead of aromatic sulfanyl; smaller fluorophenyl group | Lower lipophilicity and potentially faster renal clearance |
Hydrogen Bonding and Crystallinity
The hydrobromide salt of the target compound likely forms stronger hydrogen-bonding networks compared to neutral Schiff bases. For example:
- The bromide ion can act as a hydrogen-bond acceptor with NH groups, stabilizing crystal lattices .
- In contrast, neutral analogs like (E)-(5-Bromo-2-fluorophenyl)methylideneamine rely on weaker van der Waals interactions, leading to lower melting points .
Biological Activity
(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide, a compound with the molecular formula C19H22BrF2N3S, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : The presence of a difluorophenyl group and a thiophenyl moiety.
- Functional groups : A sulfanyl group and an imine linkage which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death. Specific studies have shown that derivatives of thiophenes can inhibit bacterial growth effectively, suggesting a potential for this compound in antimicrobial applications.
Anticancer Potential
Compounds containing difluorophenyl and thiophene groups have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer lines, including breast and lung cancer cells.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are supported by its structural similarity to known psychoactive agents. SAR studies highlight that modifications to the phenyl and thiophene groups can significantly alter binding affinities to neurotransmitter receptors, particularly dopamine transporters (DAT) and serotonin transporters (SERT). This suggests that the compound could possess antidepressant or anxiolytic properties.
1. Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on phenyl ring | Increased affinity for DAT |
| Variation in sulfanyl substituents | Altered metabolic stability |
| Changes in imine configuration | Impact on cytotoxicity |
These studies indicate that specific structural features are critical for enhancing the desired biological effects while minimizing toxicity.
2. In Vivo Studies
In vivo experiments using animal models have provided insights into the pharmacokinetics and efficacy of this compound. For instance, a study demonstrated that administration of related compounds resulted in significant reductions in tumor size in xenograft models, suggesting that (E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide may have similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
